Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with hydroxy and dimethyl groups at positions 4, 5, and 4. The molecule is further functionalized with a sulfanylacetyl linker connecting the thienopyrimidine moiety to a methyl benzoate ester.
Properties
Molecular Formula |
C19H19N3O4S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19N3O4S2/c1-10-11(2)28-18-16(10)17(24)21-14(22-18)8-27-9-15(23)20-13-6-4-12(5-7-13)19(25)26-3/h4-7H,8-9H2,1-3H3,(H,20,23)(H,21,22,24) |
InChI Key |
PWWUQDAXHZRJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of Functional Groups: Functional groups such as hydroxyl, methyl, and sulfanyl groups are introduced through various organic reactions, including alkylation, sulfonation, and hydroxylation.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Structural Overview
The compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity. The presence of multiple functional groups—such as a methyl ester, sulfanyl group, and acetylamino functionality—contributes to its chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 350 g/mol .
Pharmacological Applications
-
Anticancer Activity :
- The thieno[2,3-d]pyrimidine structure is associated with various anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against several human cancer cell lines . Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate may thus serve as a lead compound for developing new anticancer agents.
-
Antimicrobial Properties :
- Preliminary studies have shown that derivatives of thieno[2,3-d]pyrimidines possess antimicrobial activities. The compound's structural features suggest it may inhibit microbial growth and biofilm formation . Further evaluations are necessary to determine its efficacy against specific bacterial strains.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have documented the biological evaluation of compounds related to this compound:
- Antitumor Evaluation : In vitro assays have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines including breast and colon cancers .
- Antimicrobial Testing : Compounds derived from this structural class have shown promising results in inhibiting bacterial growth in laboratory settings .
Mechanism of Action
The mechanism of action of Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its thieno[2,3-d]pyrimidine core, hydroxy-dimethyl substitution, and sulfanylacetyl-benzoate linkage. Below is a comparative analysis with structurally related compounds from the provided evidence:
Table 1: Structural Comparison
Functional Implications
Core Saturation and Aromaticity: The target compound’s unsaturated thienopyrimidine core may enhance π-π stacking interactions compared to the saturated hexahydro rings in and compounds, which could increase lipophilicity and reduce metabolic stability .
Substituent Effects: 5,6-Dimethyl groups on the thienopyrimidine may sterically hinder interactions compared to smaller substituents (e.g., ethyl in ), but could enhance hydrophobic binding. Sulfanylacetyl vs. Sulfonylurea: The sulfanyl group in the target compound offers reduced electronegativity compared to sulfonylureas (), possibly altering reactivity or resistance to enzymatic cleavage .
Biological Activity: While compounds (e.g., sulfometuron methyl) are herbicidal sulfonylureas targeting acetolactate synthase (ALS), the target compound’s mechanism remains speculative.
Research Findings and Gaps
- and Compounds : These analogs exhibit modified solubility and target engagement due to saturated cores and bulkier substituents. For example, the hexahydro ring in may improve blood-brain barrier penetration but reduce target specificity .
- Herbicides : The sulfonylurea linkage is critical for ALS inhibition, whereas the target compound’s sulfanyl group may confer distinct selectivity or off-target effects .
Critical Knowledge Gaps:
- No direct data on the target compound’s synthesis, bioactivity, or toxicity.
- Limited evidence on thienopyrimidine derivatives with sulfanylacetyl linkages; most research focuses on sulfonamides or sulfonylureas.
Biological Activity
Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the compound's biological properties, synthesis pathways, and potential therapeutic applications.
Structural Overview
The compound is characterized by a thieno[2,3-d]pyrimidine core, which is known for its pharmacological significance. The molecular formula is , with a molecular weight of approximately 349.83 g/mol. Its structure includes various functional groups that enhance its reactivity and biological potential.
Pharmacological Properties
This compound has been associated with several biological activities:
- Antimicrobial Activity : The thieno[2,3-d]pyrimidine structure has shown promising results in antimicrobial assays, indicating potential as an antibacterial agent.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.
These activities are likely attributed to the compound's ability to interact with specific biological targets, including enzymes and receptors involved in disease processes.
Synthesis and Derivatization
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The general synthetic pathway includes:
- Preparation of Thieno[2,3-d]pyrimidine Derivative : Starting from readily available precursors.
- Functionalization : Introduction of sulfanyl and acetylamino groups to enhance biological activity.
- Final Esterification : Formation of the methyl ester to yield the final product.
This multi-step synthesis allows for further derivatization to optimize biological activity.
Antimicrobial Studies
A study conducted on similar thieno[2,3-d]pyrimidine derivatives reported moderate to good antibacterial activity against various strains of bacteria. The compounds demonstrated effective inhibition zones in agar diffusion assays, suggesting that this compound could exhibit similar properties .
Anticancer Activity
Research evaluating the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines revealed that these compounds can induce apoptosis through caspase activation pathways. One study highlighted that modifications on the pyrimidine ring significantly enhanced anticancer efficacy .
Anti-inflammatory Effects
In vitro studies indicated that compounds with thieno[2,3-d]pyrimidine scaffolds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a potential application in treating inflammatory diseases .
Q & A
What are the recommended methodologies for synthesizing and purifying Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate?
Basic Research Question
The synthesis typically involves coupling the thienopyrimidine core with the benzoate moiety via sulfanyl-acetyl linkages. Key steps include:
- Thiol-alkylation : React the 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-ylmethanol with thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃/DMF) to form the sulfanyl-acetyl intermediate.
- Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the intermediate with methyl 4-aminobenzoate.
- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .
How can structural characterization of this compound be rigorously validated?
Basic Research Question
A multi-technique approach is critical:
- X-ray crystallography : Resolve the molecular geometry and confirm regiochemistry of the thienopyrimidine and benzoate moieties (e.g., compare with structures in ).
- NMR spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC to verify connectivity, particularly the sulfanyl-acetyl bridge and methyl ester.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular mass (e.g., [M+H]⁺ ion) .
What experimental designs are suitable for assessing the environmental fate of this compound?
Advanced Research Question
Adopt a tiered approach inspired by long-term environmental studies :
- Phase 1 (Lab-scale) : Determine hydrolysis rates (pH 4–9 buffers, 25–50°C), photolysis (UV irradiation in aqueous/organic solvents), and soil sorption (OECD 106 batch tests).
- Phase 2 (Microcosm) : Simulate biodegradation in soil-water systems using ¹⁴C-labeled compound to track mineralization and metabolite formation (e.g., LC-MS/MS analysis).
- Phase 3 (Field) : Deploy passive samplers in agricultural runoff zones to quantify bioaccumulation factors in aquatic organisms.
How can researchers resolve contradictions in biological activity data across different assays?
Advanced Research Question
Discrepancies may arise from assay conditions or cell models. Mitigate via:
- Dose-response standardization : Use WHO-recommended protocols for cytotoxicity (e.g., MTT assays in HepG2 cells) and enzyme inhibition (e.g., kinase assays with ATP-Kinase-Glo®).
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 4) and account for batch effects .
What computational strategies are effective for predicting the compound’s target interactions?
Advanced Research Question
Combine docking and dynamics simulations:
- Molecular docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, VEGFR) with flexible side-chain sampling. Prioritize poses with ΔG < -8 kcal/mol.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy (>70%).
- Pharmacophore mapping : Align with known pyrimidine-based inhibitors (e.g., dasatinib) to identify critical interactions (e.g., sulfanyl-acetyl as a hinge-binding motif) .
How should researchers design studies to evaluate synergistic effects with other bioactive compounds?
Advanced Research Question
Leverage factorial experimental designs:
- Combination indices : Test fixed-ratio mixtures (e.g., 1:1 to 1:4 molar ratios) using the Chou-Talalay method. Calculate CI values (CI < 1 indicates synergy) via CompuSyn software.
- Mechanistic profiling : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., MAPK/PI3K) and validate via siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
